Lorcaserin metabolite M5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

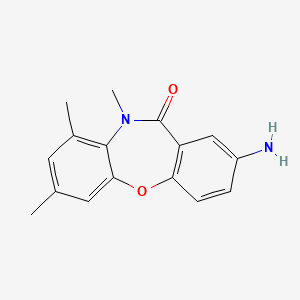

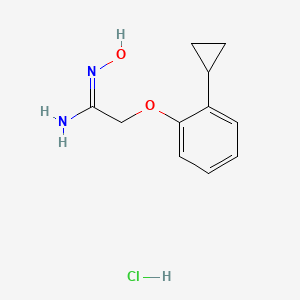

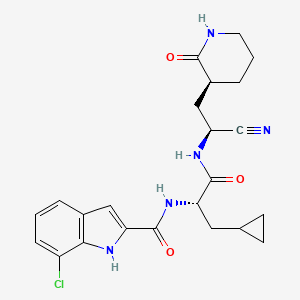

Lorcaserin metabolite M5, also known as N-carbamoyl glucuronide lorcaserin, is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. The metabolite M5 is predominantly excreted in urine and plays a significant role in the pharmacokinetics of lorcaserin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lorcaserin involves multiple steps, including the formation of its major metabolites. The preparation of lorcaserin metabolite M5 typically involves the glucuronidation of lorcaserin. This process is catalyzed by enzymes in the liver, where lorcaserin undergoes conjugation with glucuronic acid to form N-carbamoyl glucuronide lorcaserin .

Industrial Production Methods: Industrial production of lorcaserin and its metabolites, including M5, involves large-scale chemical synthesis followed by purification processes. The production methods are designed to ensure high yield and purity of the final product. The specific industrial methods for the synthesis of this compound are proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions: Lorcaserin metabolite M5 primarily undergoes conjugation reactions. The major reaction involved in its formation is glucuronidation, where lorcaserin is conjugated with glucuronic acid. This reaction is facilitated by the enzyme UDP-glucuronosyltransferase .

Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions in the liver .

Major Products Formed: The major product formed from the glucuronidation of lorcaserin is N-carbamoyl glucuronide lorcaserin (M5). This metabolite is then excreted in the urine .

Wissenschaftliche Forschungsanwendungen

Lorcaserin metabolite M5 has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this metabolite to understand the pharmacokinetics and metabolism of lorcaserin. Additionally, the safety and efficacy of lorcaserin are evaluated by analyzing its metabolites, including M5 .

In the field of medicine, lorcaserin and its metabolites are investigated for their potential therapeutic effects beyond weight management. Studies have explored their use in treating conditions such as anxiety, depression, and substance abuse disorders .

Wirkmechanismus

The exact mechanism of action of lorcaserin metabolite M5 is not fully understood. it is believed that the metabolite itself does not have significant pharmacological activity. Instead, the parent compound, lorcaserin, exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation leads to increased release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors to promote satiety and reduce food intake .

Vergleich Mit ähnlichen Verbindungen

Lorcaserin metabolite M5 can be compared with other metabolites of lorcaserin, such as lorcaserin sulfamate (M1). While M5 is the major metabolite excreted in urine, M1 is the major circulating metabolite in the plasma . Both metabolites are products of different metabolic pathways and have distinct roles in the pharmacokinetics of lorcaserin.

Similar compounds to lorcaserin include other serotonin receptor agonists used for weight management, such as fenfluramine and dexfenfluramine. lorcaserin is unique in its selectivity for serotonin 2C receptors, which reduces the risk of adverse effects associated with non-selective serotonin receptor agonists .

Eigenschaften

CAS-Nummer |

1361544-50-4 |

|---|---|

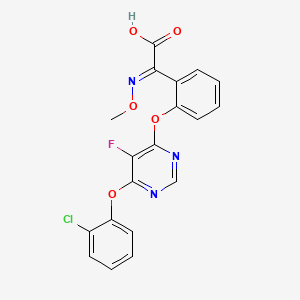

Molekularformel |

C18H22ClNO8 |

Molekulargewicht |

415.8 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |

InChI-Schlüssel |

CAMRSOMZGDLNDE-GRXAUKGYSA-N |

Isomerische SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Kanonische SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.